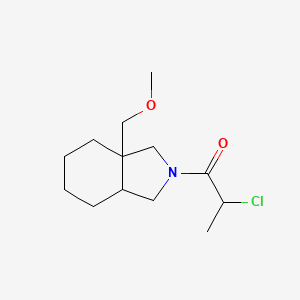

2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one

Description

BenchChem offers high-quality 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22ClNO2/c1-10(14)12(16)15-7-11-5-3-4-6-13(11,8-15)9-17-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOZRSVWMJGIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2CCCCC2(C1)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is cysteine residues in proteins. This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies. It is designed to interact with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins.

Mode of Action

2-Chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one acts as an electrophilic scout fragment. It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic molecules for targeted protein degradation. The compound forms a covalent bond with the thiol group of cysteine residues in proteins, thereby modulating their function.

Biochemical Pathways

It is known that the compound can interact with a wide range of proteins, potentially influencing multiple pathways. The compound’s ability to degrade specific proteins could have downstream effects on various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Result of Action

The molecular and cellular effects of 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one’s action depend on the specific proteins it targets. By forming covalent bonds with cysteine residues, the compound can modulate protein function, potentially leading to changes in cellular behavior. If the targeted proteins are involved in disease processes, this could result in therapeutic effects.

Biological Activity

2-Chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, with the CAS number 2098133-65-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is , with a molecular weight of approximately 245.74 g/mol. The compound is characterized by its chloro and methoxymethyl substituents, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The following sections summarize key findings from various studies.

Anticancer Activity

A study focusing on related chloroethyl compounds indicates that the chloro group may play a significant role in metabolic activation, leading to the formation of reactive species that can interact with DNA, potentially exhibiting anticancer properties. For instance, compounds similar in structure have been shown to produce chloroacetaldehyde, a known mutagenic agent that can alkylate DNA and lead to cytotoxic effects in cancer cells .

Neuropharmacological Effects

The isoindole moiety present in the compound has been associated with neuropharmacological activities. Research on isoindole derivatives has demonstrated their ability to modulate neurotransmitter systems, which could suggest potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

While specific case studies directly involving 2-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one are scarce, analogous compounds have provided insights into its potential effects:

- Chloroethyl Compounds : Studies on similar chloroethyl derivatives have shown that they undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules and induce apoptosis in cancer cells .

- Isoindole Derivatives : Research on isoindole-based compounds has revealed their efficacy in modulating GABAergic and dopaminergic pathways, suggesting a role in treating anxiety and depression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.